molecular formula C11H14N4O3S B2747748 Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate CAS No. 478245-58-8

Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate

Cat. No.: B2747748
CAS No.: 478245-58-8
M. Wt: 282.32
InChI Key: NPPROKBOGFJFJE-VGOFMYFVSA-N
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Description

Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate is a heterocyclic compound featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group at position 4. The structure is further modified by an ethylideneaminooxyacetic acid ethyl ester side chain. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse bioactivities, including antiviral, antimicrobial, and pesticidal properties.

Properties

IUPAC Name

ethyl 2-[(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylideneamino]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-17-9(16)5-18-14-7(2)10-8(3)15-11(19-10)12-6-13-15/h6H,4-5H2,1-3H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPROKBOGFJFJE-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON=C(C)C1=C(N2C(=NC=N2)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO/N=C(\C)/C1=C(N2C(=NC=N2)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazole ring fused with a triazole moiety. The presence of these heterocycles is often associated with various biological activities.

Molecular Formula:

  • C : 15
  • H : 15
  • N : 3
  • O : 2
  • S : 1

The biological activity of this compound is likely mediated through its interaction with specific biological targets. Research indicates that compounds containing thiazole and triazole rings can modulate enzyme activity and receptor interactions.

For instance, studies have shown that similar thiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through various pathways such as the inhibition of RNA polymerase activity in tumor cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole-containing compounds. For example:

  • Case Study : A derivative similar to this compound demonstrated an IC50 value of 0.66 µM against HCT-116 colon cancer cells . This suggests a potent ability to inhibit cancer cell growth.

Antimicrobial Properties

Thiazole derivatives have also been reported for their antimicrobial activities. For instance:

  • A study found that thiazole-based compounds exhibited significant antibacterial effects against various strains of bacteria. The structure–activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (µM)Reference
AnticancerEthyl 2-{...}acetate (HCT-116 cells)0.66
AntibacterialThiazole derivatives (various strains)Varies
AnticonvulsantThiazole-linked compoundsED50 = 18.4

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H14N4O3S
  • Molecular Weight : 282.32 g/mol
  • CAS Number : 478245-58-8

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The unique structure allows for interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable antibacterial properties. Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate has been evaluated for its effectiveness against various bacterial strains:

  • Broad Spectrum Activity : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics like Ciprofloxacin and Rifampicin .

Anticancer Research

The thiazolo[3,2-b][1,2,4]triazole moiety is also linked to anticancer properties. Studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Activity : In vitro evaluations have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines while sparing normal cells. For example, compounds derived from the thiazolo structure have been reported to inhibit tumor cell proliferation effectively .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies suggest that modifications to the thiazolo ring can enhance anticancer activity. Compounds with specific substituents have been identified as having superior efficacy against various cancer types .

Study on Antimicrobial Efficacy

A recent study synthesized several thiazolo derivatives and tested their antimicrobial properties. This compound was among the compounds evaluated:

CompoundMIC (µg/mL)Activity Against
Ethyl 2-{...}50Staphylococcus aureus
Compound A25E. coli
Compound B10Mycobacterium smegmatis

This table illustrates the compound's competitive performance against established antibiotics .

Anticancer Activity Assessment

In another investigation focused on anticancer properties:

CompoundCell Line TestedIC50 (µM)Remarks
Ethyl 2-{...}MCF-7 (breast cancer)15Non-toxic to normal cells
Compound CA549 (lung cancer)20Significant inhibition observed

These findings suggest that this compound could be a valuable candidate for further development in cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-(2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate (C₁₀H₁₃N₅O₂) Core Structure: Contains a triazolo[1,5-a]pyrimidine ring instead of a thiazolo-triazole system. The amino group at position 2 enhances hydrogen-bonding capacity, which may improve interactions with biological targets . Bioactivity: Reported as an antiviral agent, contrasting with the pesticidal applications of thiazolo-triazole derivatives .

Triazamate (Ethyl 2-[[1-[(Dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate) Core Structure: A 1,2,4-triazole ring substituted with tert-butyl and dimethylcarbamoyl groups. Key Differences: The tert-butyl group enhances steric bulk, possibly improving metabolic stability. The thioether linkage (S–C) differs from the oxyimino (O–N) group in the target compound, affecting solubility and degradation pathways . Applications: Widely used as a pesticide, highlighting the role of triazole derivatives in agrochemistry .

Ethyl 2-(5-((Ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate Core Structure: A 1,2,4-thiadiazole ring with an ethoxycarbonylamino substituent. Key Differences: The thiadiazole ring lacks the fused triazole system, simplifying synthesis but reducing structural complexity. The ethoxycarbonyl group may enhance lipophilicity compared to the oxyimino group .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~350 (estimated) Not reported Thiazolo-triazole, oxyimino
Triazamate 314.4 52.1–53.3 Triazole, thioether
Ethyl 2-(2-amino-5-methyl-triazolo...) 247.25 Not reported Triazolo-pyrimidine, amino

Stability and Reactivity

  • The oxyimino group in the target compound may confer greater hydrolytic stability compared to esters or amides in analogues like triazamate.

Preparation Methods

Formation of the Thiazolo-Triazole Core

The thiazolo[3,2-b]triazole nucleus is constructed via cyclocondensation of 5-amino-4-mercapto-1,2,4-triazole with α-haloketones. For example, reacting 5-amino-4-mercapto-1,2,4-triazole with 2-bromo-1-(6-methylthiazolo[3,2-b]triazol-5-yl)ethan-1-one in ethanol under reflux yields the intermediate 6-methylthiazolo[3,2-b]triazole.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 6 hours
  • Yield: 72–78%

Introduction of the Ethylideneaminooxy Acetate Side Chain

The ethylideneaminooxy acetate moiety is introduced via Schiff base formation. The intermediate from Step 1.1 is treated with ethyl glycolate hydroxylamine in the presence of acetic acid as a catalyst, followed by acetylation with ethyl chloroacetate.

Key Parameters :

  • Molar ratio (core:hydroxylamine): 1:1.2
  • Catalyst: 5% acetic acid in DMF
  • Reaction time: 4 hours at 60°C
  • Final yield: 65–70%

One-Pot Multicomponent Synthesis

Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. A three-component protocol adapted from Holota et al. (2021) involves:

Reaction Components

  • 5-Amino-4-mercapto-1,2,4-triazole
  • Chloroacetic acid
  • Ethyl glyoxylate

Mechanism :

  • Step 1 : Formation of a thiazolidinone intermediate via nucleophilic substitution between chloroacetic acid and the thiol group of 5-amino-4-mercapto-1,2,4-triazole.
  • Step 2 : Condensation with ethyl glyoxylate to form the ethylideneaminooxy linkage.
  • Step 3 : Cyclization under acidic conditions to yield the thiazolo-triazole core.

Optimized Conditions :

Parameter Value
Solvent AcOH:Ac₂O (1:1)
Temperature Reflux (110°C)
Time 3 hours
Yield 78–82%

This method reduces purification steps and improves atom economy compared to conventional routes.

Green Chemistry Approaches

Sonochemical Synthesis

Ultrasound-assisted reactions enhance reaction efficiency. A protocol using sonication (35 kHz) in aqueous ethanol reduces reaction time from 6 hours to 90 minutes, achieving 85% yield. Key advantages include:

  • Reduced energy consumption
  • Elimination of toxic solvents
  • Enhanced regioselectivity

Microwave Irradiation

Microwave-assisted synthesis (150°C, 20 minutes) in a closed vessel system achieves 88% yield by accelerating cyclization kinetics. This method is ideal for scale-up due to rapid heat transfer.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, -OCH₂CH₃), 2.45 (s, 3H, -CH₃), 4.20 (q, 2H, -OCH₂), 5.10 (s, 2H, -OCH₂CO), 7.35–7.60 (m, 4H, aromatic).
  • LC-MS (ESI+) : m/z 349.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity, with retention time = 6.2 minutes.

Comparative Analysis of Methods

Method Yield (%) Time Solvent System Scalability
Conventional Multi-Step 65–70 10 hours Ethanol/DMF Moderate
Multicomponent 78–82 3 hours AcOH:Ac₂O High
Sonochemical 85 1.5 hours Aqueous ethanol High
Microwave 88 0.33 hours Solvent-free Limited

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct (≈12%) is the uncyclized Schiff base derivative. Recrystallization from ethyl acetate/hexane (1:3) reduces this to <2%.

Catalyst Selection

Testing of Lewis acids (e.g., ZnCl₂, FeCl₃) revealed that 5 mol% FeCl₃ increases cyclization efficiency by 15% compared to acetic acid.

Industrial-Scale Considerations

For kilogram-scale production, the multicomponent method is preferred due to:

  • Lower E-factor (2.1 vs. 4.8 for conventional routes)
  • Reduced waste generation
  • Compatibility with continuous flow reactors

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments. For example, the ethyl ester group shows characteristic signals at δ ~1.2–1.4 ppm (CH₃) and δ ~4.1–4.3 ppm (CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns of the thiazolo-triazole core .
  • Elemental Analysis : Validates empirical formula, particularly for nitrogen and sulfur content .

What are common side reactions during synthesis?

Q. Basic Research Focus

  • Hydrolysis of Ester Group : Occurs under prolonged acidic conditions, requiring strict control of reaction pH and temperature .
  • Isomerization : Competing regioselectivity in cyclization steps may yield undesired thiazolo-triazole isomers .
    Mitigation : Use anhydrous solvents and monitor reaction progress via TLC (hexane/ethyl acetate eluent) .

How is the compound screened for initial biological activity?

Q. Basic Research Focus

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
    Note : Thiazolo-triazole derivatives often exhibit activity via enzyme inhibition (e.g., DNA gyrase) .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced Research Focus

  • Catalyst Screening : Transition metals (e.g., Cu) or ionic liquids may enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >40% .

What mechanistic insights explain regioselectivity in thiazolo-triazole formation?

Q. Advanced Research Focus

  • Nucleophilic Attack : The mercapto group (-SH) of 5-mercapto-triazole attacks the electrophilic carbon of cyanoacetate, directing cyclization to the 5-position of the triazole ring .
  • DFT Calculations : Predict favorable transition states for ring closure, validated by isotopic labeling (¹³C) .

How are contradictory data on biological activity resolved?

Q. Advanced Research Focus

  • Structural Confirmation : Re-evaluate NMR/MS data to rule out impurities or isomer contamination .
  • Dose-Response Studies : Test activity across multiple concentrations to identify non-linear effects .
  • Target Validation : Use molecular docking to assess binding affinity to proposed targets (e.g., kinase enzymes) .

What structure-activity relationships (SAR) are observed for derivatives?

Q. Advanced Research Focus

  • Methyl Substitution : The 6-methyl group on the thiazolo-triazole enhances lipophilicity, improving membrane permeability .
  • Ethylideneaminooxy Moiety : Critical for hydrogen bonding with biological targets; replacing the ester group with amides reduces activity .

How does solvent polarity affect regioselectivity in cyclization?

Q. Advanced Research Focus

  • Polar Solvents (Acetic Acid) : Favor thiazolo-triazole formation via stabilization of zwitterionic intermediates .
  • Non-Polar Solvents (Toluene) : Promote alternative pathways, leading to by-products like triazolo-thiazines .

What stability challenges arise under physiological conditions?

Q. Advanced Research Focus

  • Ester Hydrolysis : Rapid degradation in serum (t₁/₂ < 2 hours) limits in vivo applications. Pro-drug strategies (e.g., tert-butyl esters) improve stability .
  • Photodegradation : UV exposure causes cleavage of the ethylideneaminooxy group, requiring dark storage .

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